N-(2,2-Difluoroethyl)-2-iodo-5-(trifluoromethyl)benzamide
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Overview
Description
N-(2,2-Difluoroethyl)-2-iodo-5-(trifluoromethyl)benzamide is a fluorinated benzamide derivative. This compound is of interest due to its unique chemical structure, which includes both difluoroethyl and trifluoromethyl groups, as well as an iodine atom. These functional groups impart distinct chemical and physical properties, making the compound valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Difluoroethyl)-2-iodo-5-(trifluoromethyl)benzamide typically involves multiple steps. One common route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-iodo-5-(trifluoromethyl)benzoic acid.
Amidation Reaction: The benzoic acid derivative is then reacted with 2,2-difluoroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Difluoroethyl)-2-iodo-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The benzamide can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would produce a new aryl or alkyl-substituted benzamide.
Scientific Research Applications
N-(2,2-Difluoroethyl)-2-iodo-5-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.
Biological Studies: It can be used as a probe in biological assays to study enzyme activity or protein interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of N-(2,2-Difluoroethyl)-2-iodo-5-(trifluoromethyl)benzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Difluoroethyl)benzamide
- 2-Iodo-5-(trifluoromethyl)benzamide
- N-(2,2-Difluoroethyl)-2-bromo-5-(trifluoromethyl)benzamide
Uniqueness
N-(2,2-Difluoroethyl)-2-iodo-5-(trifluoromethyl)benzamide is unique due to the combination of difluoroethyl, trifluoromethyl, and iodine functional groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-2-iodo-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5INO/c11-8(12)4-17-9(18)6-3-5(10(13,14)15)1-2-7(6)16/h1-3,8H,4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCVRRBRQFPPRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)NCC(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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